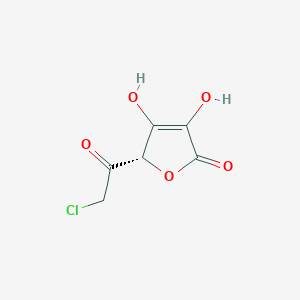
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring with hydroxyl groups at the 3 and 4 positions, and a chloroacetyl group at the 5 position. Its stereochemistry is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furan derivatives.
Chloroacetylation: The furan derivative undergoes chloroacetylation, where a chloroacetyl group is introduced at the 5 position. This step often requires the use of chloroacetyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloroacetyl group can be reduced to form a hydroxyl group or other functional groups.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The hydroxyl groups may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one: The enantiomer of the compound with the ®-configuration.
5-(2-Bromoacetyl)-3,4-dihydroxyfuran-2(5H)-one: A similar compound with a bromoacetyl group instead of a chloroacetyl group.
5-(2-Acetyl)-3,4-dihydroxyfuran-2(5H)-one: A compound with an acetyl group instead of a chloroacetyl group.
Uniqueness
(S)-5-(2-Chloroacetyl)-3,4-dihydroxyfuran-2(5H)-one is unique due to its specific stereochemistry and the presence of both chloroacetyl and hydroxyl groups
Eigenschaften
Molekularformel |
C6H5ClO5 |
|---|---|
Molekulargewicht |
192.55 g/mol |
IUPAC-Name |
(2S)-2-(2-chloroacetyl)-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H5ClO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h5,9-10H,1H2/t5-/m1/s1 |
InChI-Schlüssel |
XOHLIBAAKCISFU-RXMQYKEDSA-N |
Isomerische SMILES |
C(C(=O)[C@@H]1C(=C(C(=O)O1)O)O)Cl |
Kanonische SMILES |
C(C(=O)C1C(=C(C(=O)O1)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


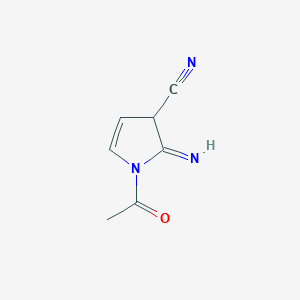
![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)
![2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide](/img/structure/B12867053.png)
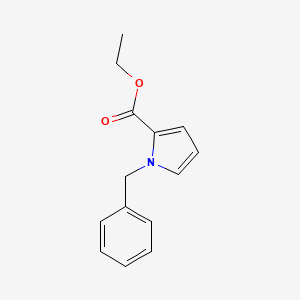
![3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)
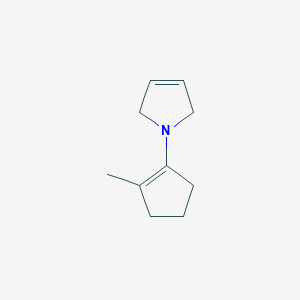
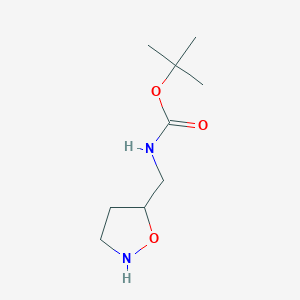

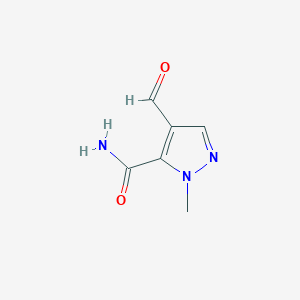

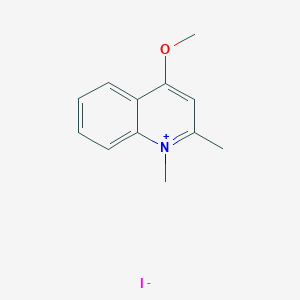
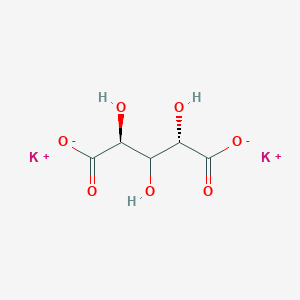
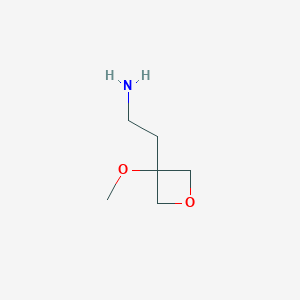
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
